molecular formula C19H18N4OS B2828068 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 2034475-59-5

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2828068
CAS No.: 2034475-59-5
M. Wt: 350.44
InChI Key: KYMZPKHPVVACMT-UHFFFAOYSA-N
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Description

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Synthesis of the azetidine ring: The azetidine ring can be formed through cyclization of appropriate intermediates.

    Attachment of the thiophen-2-ylmethyl group: This step might involve nucleophilic substitution or other suitable reactions.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other azetidine carboxamides: Compounds with the azetidine ring and carboxamide group but different aromatic or heterocyclic groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(20-10-16-7-4-8-25-16)15-11-23(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-9,13,15H,10-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMZPKHPVVACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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